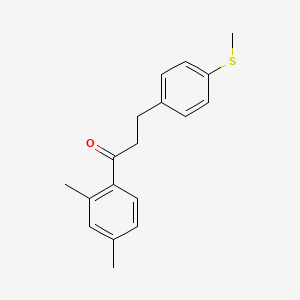

2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (DTP) is a highly versatile and widely used organic compound. It is used in a variety of applications, including as a dye or pigment, as a reagent, and as an intermediate in the synthesis of other compounds. DTP has also been studied for its potential role in biochemical and physiological processes, such as cellular signaling and metabolism.

科学的研究の応用

Enantioselective Oxidation : A study focused on the stereoselective oxidation of optically active titanium enolate complexes derived from propiophenone, which is closely related to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. The study revealed that the enantiometric excess in the best case reached 63%, showing significant potential in enantioselective synthesis (Adam & Prechtl, 1994).

Photochemistry Studies : Another research investigated the photochemistry of β-(dimethylamino)propiophenone in aqueous solvents. This study is pertinent because it explores the photochemical behaviors of a compound structurally related to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. The findings included insights into the triplet state decay via charge-transfer interactions, leading to the formation of biradical zwitterions (Encinas & Scaiano, 1979).

Fluorescent Probes for Thiophenol Determination : A study developed a fluorescent probe using a cyanine dye to distinguish amino-substituted thiophenols. This research is relevant because it demonstrates the potential application of thiophenol derivatives, similar to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, in developing selective fluorescent probes for biological systems (Sheng et al., 2016).

Synthesis and Characterization : A study on the synthesis of a compound similar to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone was conducted. The compound was characterized using various analytical techniques, providing a basis for further exploration of related compounds (Asiri et al., 2011).

Copper(I)-Catalyzed Synthesis : Research on the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation is relevant. It demonstrates the potential for catalyzed reactions involving thiophenol derivatives, providing insights into the synthetic applications of compounds like 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Xu et al., 2010).

特性

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYRIBNHTKHZLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644379 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898781-24-3 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

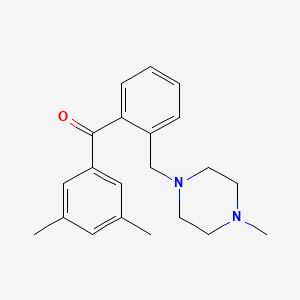

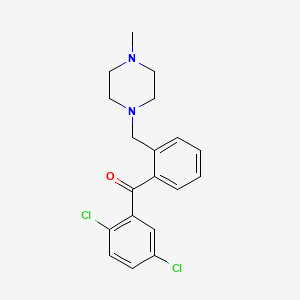

![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)